molecular formula C17H30N2O3 B2729364 Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate CAS No. 903145-64-2

Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate

Cat. No. B2729364
CAS RN: 903145-64-2
M. Wt: 310.438
InChI Key: XUQNRNHUTLFSLT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H30N2O3 . It is a derivative of N-Boc piperazine .

Scientific Research Applications

Synthesis and Structural Analysis of Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate Derivatives

  • Synthesis of Piperidine Derivatives

    Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds. One study detailed the synthesis of a closely related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in crizotinib production. This synthesis involved three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% (Kong et al., 2016).

  • Stereoselective Synthesis with Oxygen Heterocycles

    The synthesis process can achieve high stereoselectivity, as shown in another study. Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was reacted to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These, under specific conditions, cyclized into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

  • Molecular Structure Analysis

    Detailed structural analysis is crucial in understanding these compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

  • Anticorrosive Applications

    Beyond biomedical applications, these compounds also find use in industrial settings. Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive properties for carbon steel in corrosive environments, showing an inhibition efficiency of 91.5% at 25 ppm (Praveen et al., 2021).

  • Synthesis for Anticancer Applications

    The compound's derivatives are important in the synthesis of anticancer drugs. Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a notable example, being a key intermediate for small molecule anticancer drugs. This compound was synthesized with a high yield of up to 71.4%, demonstrating its potential in cancer treatment (Zhang et al., 2018).

Future Directions

Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate could potentially be used as a building block in the synthesis of various biologically active compounds. Similar compounds have been used as semi-flexible linkers in PROTAC development for targeted protein degradation .

properties

IUPAC Name

tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-12-8-14(9-13-19)15(20)18-10-6-4-5-7-11-18/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQNRNHUTLFSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate

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